molecular formula C6H13NO2S B13160475 2,2-Dimethylcyclobutane-1-sulfonamide

2,2-Dimethylcyclobutane-1-sulfonamide

Cat. No.: B13160475
M. Wt: 163.24 g/mol
InChI Key: PPTVZLPDLREPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylcyclobutane-1-sulfonamide is an organic compound characterized by a cyclobutane ring substituted with two methyl groups at the 2-position and a sulfonamide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylcyclobutane-1-sulfonamide typically involves the reaction of 2,2-dimethylcyclobutanol with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a sulfonamide group .

Industrial Production Methods: Industrial production methods for sulfonamides often involve the use of sulfonyl chlorides and amines. The process generally includes the preparation of sulfonyl chlorides from thiols by oxidation, followed by reaction with amines in the presence of a base . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylcyclobutane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclobutane-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antibacterial effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylcyclobutane-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclobutane ring with a sulfonamide group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

2,2-dimethylcyclobutane-1-sulfonamide

InChI

InChI=1S/C6H13NO2S/c1-6(2)4-3-5(6)10(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9)

InChI Key

PPTVZLPDLREPRN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1S(=O)(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.